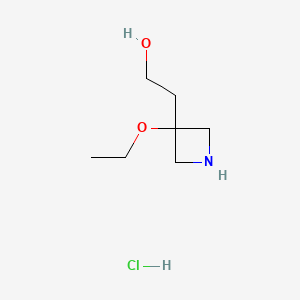

2-(3-ethoxyazetidin-3-yl)ethan-1-olhydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Advanced Synthetic Chemistry

Azetidines, as saturated four-membered nitrogen heterocycles, are of paramount importance in both organic and medicinal chemistry. rsc.orgnih.gov Their prevalence in biologically active compounds and their utility as synthetic intermediates underscore their significance. researchgate.net The azetidine (B1206935) ring system offers a rigid scaffold that can introduce specific three-dimensional conformations into a molecule, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. organic-chemistry.org Furthermore, the nitrogen atom within the azetidine ring provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening. rsc.org The unique reactivity of the azetidine ring, driven by its strain, allows for selective ring-opening reactions, providing access to a variety of acyclic and larger heterocyclic structures. nih.gov

Structural Context and Classification of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride as an Azetidine Derivative

2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride is a substituted azetidine derivative. The core of the molecule is the four-membered azetidine ring. This ring is substituted at the 3-position with both an ethoxy group (-OCH2CH3) and a 2-hydroxyethyl group (-CH2CH2OH). The hydrochloride salt form indicates that the nitrogen atom of the azetidine ring is protonated and associated with a chloride ion.

This specific substitution pattern places the compound in the class of 3,3-disubstituted azetidines. The presence of both an ether and a primary alcohol functional group provides multiple points for potential further chemical modification, making it a potentially versatile building block in synthetic endeavors.

Table 1: Structural Features of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride

| Feature | Description |

| Core Scaffold | Azetidine |

| Substitution Position | 3,3-disubstituted |

| Substituent 1 | Ethoxy group |

| Substituent 2 | 2-hydroxyethyl group |

| Salt Form | Hydrochloride |

Ring Strain Considerations and their Influence on Azetidine Reactivity

The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5 degrees. While this strain makes azetidines more reactive than their five-membered (pyrrolidines) or six-membered (piperidines) counterparts, they are significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgnih.gov

This intermediate level of ring strain is key to the synthetic utility of azetidines. The strained C-C and C-N bonds can be selectively cleaved under appropriate conditions, such as in the presence of nucleophiles or under catalytic activation. nih.gov This "strain-release" reactivity allows for a variety of chemical transformations, including ring-opening reactions, ring expansions, and functional group interconversions, that are not as readily achievable with less strained heterocyclic systems. rsc.orgnih.gov For a molecule like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, this inherent reactivity could be harnessed for the synthesis of more complex structures.

Current Academic Research Landscape and Trajectories for Substituted Azetidines

The academic research landscape for substituted azetidines is vibrant and expanding. A significant area of focus is the development of novel synthetic methodologies to access functionalized azetidines with high levels of stereocontrol. nih.gov This includes the development of new cycloaddition reactions, C-H activation strategies, and ring-closing methodologies. rsc.orgnih.gov

Another major research trajectory is the incorporation of substituted azetidines into biologically active molecules. google.com Researchers are exploring azetidine-containing compounds for a wide range of therapeutic applications, including as enzyme inhibitors, receptor antagonists, and antibacterial agents. google.com The rigid nature of the azetidine scaffold is being exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties. organic-chemistry.org The development of novel azetidine-based building blocks, such as 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, is crucial for advancing these research efforts by providing chemists with new tools to construct innovative molecular designs.

Properties

IUPAC Name |

2-(3-ethoxyazetidin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-10-7(3-4-9)5-8-6-7;/h8-9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJAQDAQOWTARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)CCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics in Azetidine Chemistry, with Relevance to 2 3 Ethoxyazetidin 3 Yl Ethan 1 Ol Hydrochloride

Mechanistic Pathways in Azetidine (B1206935) Ring Formation

The formation of the azetidine ring can be achieved through various synthetic strategies, each with distinct mechanistic features. These pathways often involve cyclization reactions that are carefully controlled to favor the formation of the four-membered ring.

Detailed Analysis of Catalytic Cycle Pathways in Azetidine Cyclizations

Catalytic processes play a pivotal role in the efficient synthesis of azetidines. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org In this mechanism, a key step involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org This process is promoted by an oxidant and an additive. The cycle is believed to proceed through the generation of an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org This method demonstrates high functional group tolerance. rsc.org

Another significant catalytic approach involves the hydroaminoalkylation reaction catalyzed by tantalum. This process involves the reaction between an alkene and an amine in the presence of a tantalum catalyst to form an intermediate that subsequently cyclizes to yield the azetidine. rsc.org

The following table summarizes key aspects of these catalytic cycles:

| Catalyst System | Key Mechanistic Step | Advantages |

| Palladium(II) with oxidant/additive | Reductive elimination at alkyl–Pd(IV) | Excellent functional group tolerance |

| Tantalum catalyst | Hydroaminoalkylation followed by cyclization | Direct formation from alkenes and amines |

Investigation of Transition States in Cycloaddition and Cyclization Reactions

Cycloaddition reactions are a powerful tool for constructing the azetidine ring. The [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction, is a direct method for synthesizing azetidines from an imine and an alkene. nih.govrsc.org Mechanistic studies suggest that this reaction can proceed through different excited states. rsc.org For instance, visible light can be used to promote an aza-Paterno-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors, which are activated by an Iridium(III) photocatalyst via triplet energy transfer. rsc.org It has been suggested that the singlet excited state is not reactive in this particular [2+2] cycloaddition. rsc.org

In the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, a two-step mechanism is generally accepted. mdpi.com This pathway involves the initial nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, which then cyclizes to the β-lactam (azetidin-2-one). mdpi.com Computational studies have indicated a moderate increase in polarity from the reactants to the transition state, which supports the formation of these zwitterionic intermediates. mdpi.com

Reactivity Mechanisms of the Azetidine Ring

The reactivity of the azetidine ring is largely dictated by its considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to various reactions that relieve this energetic penalty.

Strain-Driven Ring-Opening Reactions of the Four-Membered Ring

The inherent strain in the azetidine ring is a primary driving force for its ring-opening reactions. rsc.orgresearchwithrutgers.com These reactions can be initiated by various reagents and conditions. For example, acid-mediated intramolecular ring-opening decomposition can occur in N-substituted azetidines. nih.gov In one studied case, a pendant amide group acts as a nucleophile, attacking the azetidine ring and leading to its cleavage. nih.gov The stability of the azetidine is influenced by factors such as the nature of the N-substituent and the length of the alkyl chain connecting the amide and the azetidine. nih.gov

Photochemically generated azetidinols can also undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy utilizes the strain energy pre-installed in the four-membered ring to facilitate functionalization. beilstein-journals.org

Mechanisms of Bond Functionalization via σ-N–C Bond Cleavage

The cleavage of the σ-N–C bond is a fundamental reaction of azetidines, though it is less facile than in the more strained three-membered aziridines. rsc.org Recent advances have led to the development of methods for N–C bond cleavage under various conditions. rsc.org For instance, a transition-metal-free single-electron transfer reaction has been developed for the C-N σ bond cleavage of N-acylazetidines using sodium dispersions and 15-crown-5. mdpi.comnih.gov The large ring strain of the four-membered ring is considered the driving force for this process. mdpi.com

The proposed mechanism involves the formation of a radical anion intermediate, which then undergoes ring opening. mdpi.com This method shows excellent chemoselectivity, as less strained cyclic amides and acyclic amides are stable under the reaction conditions. mdpi.comnih.gov

Nucleophilic Attack and Rearrangement Mechanisms

Azetidines are susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement. The carbonyl group in azetidin-2-ones (β-lactams) makes them particularly prone to nucleophilic attack at the carbonyl carbon. bhu.ac.in This attack, often facilitated by the ring strain, leads to the cleavage of the acyl-nitrogen bond. bhu.ac.in For example, reaction with a base can lead to ring-opening to form β-amino acids, while reaction with amines yields β-amino amides. bhu.ac.in

Rearrangements of the azetidine ring can also occur. For example, a formal [4+1] cycloaddition of 3-methyleneazetidines with diazo compounds, catalyzed by Rh₂(OAc)₂, results in ring expansion to form pyrrolidines. rsc.org The proposed mechanism involves the nucleophilic addition of the azetidine nitrogen to a rhodium-carbene, followed by either a concerted 1,2-migration or a stepwise N–C ring opening and closure via a zwitterionic intermediate. rsc.org

Kinetic Studies and Reaction Rate Analysis of Azetidine-Involving Reactions

The study of reaction kinetics is crucial for understanding the mechanisms of chemical transformations involving azetidines. Due to their inherent ring strain, azetidine derivatives, particularly when protonated or activated, are susceptible to nucleophilic attack that leads to ring-opening. The kinetics of such reactions are influenced by factors including the nature of the substituents on the azetidine ring, the strength of the nucleophile, and the reaction conditions such as pH and temperature.

In the case of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, the presence of an acidic medium (due to the hydrochloride salt) and a nucleophile (such as water in an aqueous solution) would likely facilitate the hydrolysis and ring-opening of the azetidine ring. The nitrogen atom in the azetidine ring would be protonated, forming a more reactive azetidinium ion. This protonation enhances the ring strain and makes the ring carbon atoms more electrophilic and susceptible to nucleophilic attack.

The rate law for a chemical reaction provides a mathematical expression that describes the relationship between the rate of the reaction and the concentration of its reactants. For the acid-catalyzed hydrolysis of an azetidine derivative like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol, the reaction rate would depend on the concentration of the protonated azetidinium species and the nucleophile.

Given that the compound is a hydrochloride salt, in an aqueous solution, the azetidine nitrogen will exist in equilibrium with its protonated form. If the reaction is carried out in a buffered solution with a constant pH, the concentration of the protonated azetidine can be considered to be pseudo-constant. Under such conditions, and assuming water is the nucleophile and is in large excess (acting as the solvent), the reaction is expected to follow pseudo-first-order kinetics.

The rate law can be expressed as:

Rate = kobs[Azetidinium ion]

where kobs is the observed pseudo-first-order rate constant. This observed rate constant would encapsulate the constant concentration of the acid catalyst and the nucleophile (water).

To determine the kinetic parameters, one would typically monitor the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy or chromatography. A plot of the natural logarithm of the reactant concentration versus time would yield a straight line for a first-order reaction, with the slope being equal to -kobs.

Illustrative Data Table for a Hypothetical Pseudo-First-Order Hydrolysis Reaction

The following table presents hypothetical kinetic data for the hydrolysis of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride at a constant pH and temperature to illustrate the determination of the rate constant.

| Time (minutes) | Concentration of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride (M) | ln[Concentration] |

| 0 | 0.100 | -2.303 |

| 30 | 0.074 | -2.604 |

| 60 | 0.055 | -2.900 |

| 90 | 0.041 | -3.194 |

| 120 | 0.030 | -3.507 |

From a plot of ln[Concentration] versus time, a linear relationship would be observed, confirming pseudo-first-order kinetics. The slope of this line would provide the value of kobs. For instance, based on the illustrative data above, the calculated pseudo-first-order rate constant (kobs) would be approximately 0.010 min-1.

Further studies could involve varying the pH or temperature to determine the acid-dependency of the reaction and to calculate activation parameters such as the activation energy (Ea), which provides insight into the temperature sensitivity of the reaction rate.

The mechanism of acid-catalyzed ring-opening of azetidines can proceed through pathways analogous to SN1 or SN2 reactions. The specific pathway and the rate-limiting step for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride would depend on the stability of the potential carbocation intermediates.

The reaction would initiate with the protonation of the azetidine nitrogen, forming an azetidinium ion. Following this, two primary mechanistic pathways are plausible for the ring-opening:

SN1-like Mechanism: In this pathway, the C-N bond of the azetidinium ring cleaves to form a tertiary carbocation at the C3 position. This would be facilitated by the electron-donating nature of the ethoxy group, which could stabilize the positive charge. The formation of this carbocation would be the slow, rate-limiting step. The carbocation would then be rapidly attacked by a nucleophile (e.g., water).

SN2-like Mechanism: In this pathway, a nucleophile directly attacks one of the electrophilic carbon atoms of the azetidinium ring, leading to a concerted cleavage of the C-N bond. The attack would likely occur at the more sterically accessible carbon or the one that can better support a partial positive charge in the transition state. This single step of nucleophilic attack and ring-opening would be the rate-limiting step.

Given the presence of an ethoxy group at the C3 position, which can stabilize a positive charge through resonance, an SN1-like mechanism is a strong possibility. The rate-limiting step would, therefore, be the formation of the 3-ethoxy-3-(2-hydroxyethyl)azetidin-3-ylium cation.

Plausible Reaction Intermediates:

Protonated Azetidinium Ion: The initial intermediate formed upon the protonation of the azetidine nitrogen by the acidic medium.

Tertiary Carbocation: A likely intermediate in an SN1-like pathway, stabilized by the adjacent ethoxy group. This would be a planar species, and its formation would be the rate-determining step.

Transition State: In an SN2-like mechanism, a high-energy transition state would be formed where the nucleophile is partially bonded to a ring carbon, and the C-N bond is partially broken.

Table of Plausible Reaction Intermediates and Their Roles

| Intermediate | Structure | Role in the Reaction Mechanism |

| Azetidinium Ion | 2-(3-ethoxyazetidin-3-yl)ethan-1-ol with a protonated nitrogen | Activated form of the reactant, highly susceptible to nucleophilic attack. |

| Tertiary Carbocation | A planar carbocation centered at the C3 position of the former azetidine ring | Key intermediate in an SN1-like pathway; its formation is the likely rate-limiting step. |

| Oxonium Ion | The intermediate formed after the nucleophilic attack of water on the carbocation | A transient species that is quickly deprotonated to yield the final alcohol product. |

The identification of these intermediates would experimentally rely on techniques such as trapping experiments or the use of spectroscopic methods under conditions that allow for their detection. The actual mechanism could also be a continuum between a pure SN1 and SN2 pathway, depending on the specific reaction conditions and the stability of the charged intermediates.

Theoretical and Computational Chemistry Studies of 2 3 Ethoxyazetidin 3 Yl Ethan 1 Ol Hydrochloride and Azetidine Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, stability, and electronic characteristics. These methods are particularly useful for characterizing novel or complex molecules like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride.

Density Functional Theory (DFT) has become a primary tool for chemists to predict the three-dimensional arrangement of atoms in a molecule and to explore its conformational possibilities. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. thescience.dev

Furthermore, DFT can be used to map the potential energy surface of the molecule, identifying different stable conformers (local minima) and the energy barriers (transition states) that separate them. This is crucial for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the Most Stable Conformer of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol

| Parameter | Value |

|---|---|

| C1-N Bond Length (Å) | 1.48 |

| C2-C3 Bond Length (Å) | 1.55 |

| C-O (ethoxy) Bond Length (Å) | 1.43 |

| C-O (ethanol) Bond Length (Å) | 1.42 |

| Azetidine (B1206935) Ring Puckering Angle (°) | 15.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the identification and characterization of new compounds. researchgate.net By calculating the vibrational frequencies of a molecule, it is possible to simulate its infrared (IR) and Raman spectra. jmchemsci.comjmchemsci.com Similarly, electronic excitation energies can be computed to predict ultraviolet-visible (UV-Vis) spectra. researchgate.net For nuclear magnetic resonance (NMR) spectroscopy, chemical shifts can be calculated to aid in structure elucidation. jmchemsci.comnih.gov

For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, computational methods can predict the characteristic vibrational modes associated with the azetidine ring, the C-O stretches of the ether and alcohol groups, and the N-H vibrations of the protonated amine. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (azetidinium) | Stretch | 2850-2950 |

| C-N (azetidine) | Stretch | 1100-1200 |

| C-O (ethoxy) | Stretch | 1080-1150 |

Note: The data in this table is hypothetical and intended to be illustrative.

Computational Investigations of Reaction Mechanisms and Energetics

Understanding how chemical reactions occur is a central goal of chemistry. Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical transformation.

Computational methods can be used to map the entire energy profile of a chemical reaction, from reactants to products. frontiersin.org This involves identifying the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. thescience.devfrontiersin.org Locating the transition state is crucial for understanding the reaction mechanism and predicting its rate. frontiersin.org

For reactions involving azetidine systems, such as their synthesis or subsequent functionalization, computational studies can be employed to explore different possible pathways. rsc.orgnih.gov For instance, in the synthesis of azetidines via cycloaddition reactions, calculations can help to understand the stereoselectivity of the process by comparing the energies of the transition states leading to different stereoisomers. rsc.orgnih.gov

Once the energy profile of a reaction is known, it is possible to calculate its rate constant using transition state theory. This allows for a quantitative prediction of how fast a reaction will proceed under given conditions.

Molecular dynamics (MD) simulations offer a more dynamic picture of chemical reactions. acs.orgyoutube.com In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. youtube.com This can provide insights into the role of the solvent, the conformational changes that occur during the reaction, and other dynamic effects that are not captured by static calculations of the reaction profile. nih.govnih.gov For azetidine systems, MD simulations can be used to study their behavior in solution and to model their interactions with other molecules. researchgate.netacs.org

Many chemical reactions are accelerated by catalysts. Computational chemistry is an indispensable tool for understanding how catalysts work at the molecular level. researchgate.net By modeling the interaction of the reactants and the catalyst, it is possible to see how the catalyst lowers the activation energy of the reaction. frontiersin.orgnih.gov

In the context of reactions involving azetidines, computational studies can be used to design new catalysts or to optimize existing ones. researchgate.netmdpi.com For example, in metal-catalyzed reactions for the synthesis of azetidines, DFT calculations can be used to study the structure of the catalytic intermediates and to understand the role of the ligands in controlling the reactivity and selectivity of the catalyst. mdpi.comrsc.org

Table 3: Hypothetical Comparison of Activation Energies for a Reaction With and Without a Catalyst

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Azetidine Formation | 35 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Analysis of Azetidine Ring Strain and Conformational Dynamics

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain. This strain, a consequence of bond angle deviation from the ideal tetrahedral angle and torsional strain, is a defining feature of its chemistry. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7-27.7 kcal/mol), and substantially higher than that of less strained rings such as pyrrolidine (B122466) (5.4-5.8 kcal/mol). researchgate.netrsc.org This inherent strain makes the azetidine scaffold a rigid molecular structure, which can be advantageous in medicinal chemistry for establishing productive interactions with biological targets. nih.gov

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine | 5 | 5.4 - 5.8 |

| Piperidine | 6 | 0 |

Computational Prediction of Regioselectivity and Stereoselectivity in Azetidine Synthesis

Computational chemistry serves as a powerful predictive tool in the synthesis of azetidine derivatives, helping to rationalize and forecast the regioselectivity and stereoselectivity of various chemical reactions. rsc.org The formation of the strained four-membered ring often competes with the formation of more thermodynamically stable five-membered rings (pyrrolidines), making predictive models invaluable. acs.org

Quantum chemical calculations have been employed to explain the outcomes of reactions such as the intramolecular aminolysis of epoxy amines. frontiersin.org For example, in the La(OTf)3-catalyzed synthesis of azetidines, computational studies showed that for cis-epoxy amines, the transition state leading to the azetidine product was energetically favored over the one leading to the pyrrolidine product. frontiersin.org These calculations suggested that coordination of the lanthanum catalyst to the substrate plays a key role in dictating this regioselectivity. frontiersin.org

Another example involves the regio- and diastereoselective synthesis of 2-arylazetidines. acs.org Quantum chemical investigations of the reaction mechanism were consistent with experimental findings, explaining the preferential formation of the four-membered azetidine ring over the five-membered alternative. acs.org The calculations shed light on the structural and quantum mechanical basis for Baldwin's rules in the context of oxirane ring-opening, where a balance between ring stretch and orbital overlap controls the reaction's outcome. acs.org

| Reaction Type | Computational Method | Predicted Outcome | Key Finding |

|---|---|---|---|

| La(OTf)3-catalyzed aminolysis of cis-epoxy amines | Transition State Energy Calculations | Favored formation of azetidine over pyrrolidine | The transition state energy for azetidine formation is lower, consistent with experimental results. frontiersin.org |

| Photocatalyzed [2+2] cycloaddition | Frontier Orbital Energy Calculations | Prediction of reactive vs. non-reactive alkene-oxime pairs | Computational pre-screening accurately predicts reaction success, guiding substrate selection. mit.edu |

| Base-mediated cyclization of 2-aminoalkyl oxiranes | Quantum Chemical Investigation (DFT) | Regio- and diastereoselective formation of 2-arylazetidines | Provided a quantum mechanical explanation for Baldwin's rules in oxirane ring-opening. acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for Azetidine Compounds in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Azetidine (B1206935) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For complex azetidine derivatives, advanced NMR techniques offer a deeper understanding of their three-dimensional structure and dynamics.

Multi-dimensional NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride and confirming its connectivity. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. For instance, in related 3-substituted azetidinium salts, the protons on the azetidine ring typically appear in the range of 3.5-4.5 ppm in the ¹H NMR spectrum, while the carbon atoms of the azetidine ring resonate around 50-70 ppm in the ¹³C NMR spectrum. acs.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish covalent bonds and through-space relationships.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For the target compound, COSY would show correlations between the protons of the ethoxy group, the ethan-1-ol side chain, and the protons on the azetidine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between quaternary carbons and nearby protons. For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, HMBC would be key in confirming the attachment of the ethoxy and ethan-1-ol groups to the C3 position of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. ipb.pt For instance, NOESY can help determine the relative orientation of the substituents on the azetidine ring. ipb.pt

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, based on data from similar azetidine derivatives. acs.orgacs.org

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.8 (t) | ~60 |

| 2 | ~1.9 (t) | ~35 |

| 3 | - | ~65 |

| 4, 5 | ~4.0 (s) | ~55 |

| 6 | ~3.6 (q) | ~62 |

| 7 | ~1.2 (t) | ~15 |

This is an interactive data table. Users can sort and filter the data.

Solid-State NMR (SSNMR) is a powerful technique for characterizing the crystalline forms of pharmaceutical compounds, including hydrochlorides. nih.gov While solution NMR provides information about the molecule's average structure, SSNMR probes the local environment of nuclei in the solid state, offering insights into polymorphism, stoichiometry, and intermolecular interactions.

For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR would provide information on the number of crystallographically inequivalent molecules in the unit cell. nih.gov Furthermore, ³⁵Cl SSNMR is particularly valuable for studying hydrochloride salts. nih.govfsu.edursc.org The chlorine nucleus is highly sensitive to its local environment, making ³⁵Cl SSNMR an excellent tool for distinguishing between different polymorphic forms and characterizing the hydrogen bonding interactions between the chloride anion and the azetidinium cation. nih.govrsc.org

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information. For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to generate fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For the target compound, likely fragmentation pathways would include:

Loss of the ethoxy group.

Loss of the ethan-1-ol side chain.

Ring-opening of the azetidine core.

The following table outlines some of the expected fragment ions for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol in a positive ion mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 146.1176 | [M+H]⁺ |

| 128.1070 | [M+H - H₂O]⁺ |

| 100.0913 | [M+H - CH₂CH₂OH]⁺ |

| 72.0808 | [Azetidine ring fragment]⁺ |

This is an interactive data table. Users can sort and filter the data.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Furthermore, SCXRD reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds. mdpi.com In the case of the hydrochloride salt, the analysis would detail the hydrogen bonding network between the azetidinium cation, the hydroxyl group, and the chloride anion, which is crucial for understanding the crystal's stability and physical properties.

Microscopic and Surface Analysis Techniques for Heterogeneous Azetidine Systems

In addition to molecular-level characterization, understanding the macroscopic properties of azetidine compounds, especially in heterogeneous systems like formulations or catalytic processes, is essential. Microscopic techniques provide direct visualization of the material's morphology and nanostructure.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can be used to study the morphology, size, and crystal lattice of organic materials. nih.govwhiterose.ac.uklu.seresearchgate.net While challenging due to the beam sensitivity of many organic compounds, low-dose TEM techniques can provide valuable information. nih.govresearchgate.net For heterogeneous systems containing 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, TEM could be used to:

Visualize the crystal habit (shape) and size distribution of the crystalline particles.

Identify different polymorphic forms based on their distinct morphologies.

In advanced applications, high-resolution TEM (HRTEM) can even be used to image the crystal lattice, providing information on crystallographic defects. nih.gov

These microscopic insights are complementary to the bulk characterization data obtained from techniques like powder X-ray diffraction and are crucial for controlling the material properties in various applications.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of solid materials at high resolutions. researchgate.netsid.ir In the analysis of a crystalline or solid-state sample of an azetidine compound, SEM provides critical information regarding its morphology, particle size distribution, and surface texture. nih.govresearchgate.net The technique operates by scanning a focused beam of electrons onto the sample's surface, causing the emission of secondary electrons. These electrons are then detected to generate a detailed three-dimensional image of the surface. sid.ir

For a compound like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, SEM analysis would be instrumental in characterizing the crystalline habit, identifying the presence of amorphous versus crystalline domains, and assessing the uniformity of the powder. nih.gov This morphological information is vital for understanding the material's physical properties, such as solubility and dissolution rate, which are influenced by surface area.

Table 1: Hypothetical SEM Analysis Parameters and Observations for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride

| Parameter | Description | Typical Value/Observation |

| Magnification | Range used to visualize particles | 1,000x - 20,000x |

| Accelerating Voltage | Energy of the electron beam | 5 - 15 kV |

| Working Distance | Distance from the final lens to the sample | 10 - 15 mm |

| Particle Morphology | Observed shape of the solid particles | Acicular (needle-like) or prismatic crystals |

| Particle Size Range | Measured dimensions of the particles | 5 µm - 50 µm |

| Surface Features | Details on the crystal faces | Smooth faces with some evidence of stepped growth |

| Agglomeration | Degree to which particles are clustered | Minor agglomeration observed |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. thermofisher.com XPS works by irradiating a material with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. thermofisher.com

When applied to an azetidine compound, XPS can unequivocally identify the constituent elements (Carbon, Oxygen, Nitrogen, Chlorine) and, crucially, provide information about their bonding environments. For instance, it can distinguish between the carbon atoms in the ethoxy group, the ethanol (B145695) moiety, and the azetidine ring. Likewise, it can differentiate the nitrogen atom of the azetidine ring from other potential nitrogenous impurities. The binding energy of the core electrons is sensitive to the local chemical environment, allowing for the determination of oxidation states and functional groups. nih.gov This level of detail is invaluable for confirming the chemical structure and purity of the compound's surface. mdpi.comresearchgate.net

Table 2: Predicted XPS Binding Energies for Core Electrons in 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride

| Element | Orbital | Functional Group Assignment | Predicted Binding Energy (eV) |

| C | 1s | C-C, C-H (Azetidine ring, ethyl groups) | ~284.8 |

| C | 1s | C-N (Azetidine ring) | ~286.0 |

| C | 1s | C-O (Ethanol, Ethoxy) | ~286.5 |

| N | 1s | R₃N⁺-H (Azetidinium) | ~401.5 |

| O | 1s | C-O-H (Alcohol) | ~532.8 |

| O | 1s | C-O-C (Ether) | ~533.5 |

| Cl | 2p₃/₂ | Cl⁻ (Hydrochloride) | ~198.5 |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX, EDS, or EDXA) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often integrated with SEM, allowing for simultaneous topographical imaging and elemental composition analysis. nih.gov EDX relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org An electron beam from the SEM excites electrons in the sample, causing them to be ejected. The resulting vacancies are filled by electrons from higher energy shells, releasing energy in the form of characteristic X-rays. masontechnology.ie

For 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, EDX provides rapid qualitative and quantitative analysis of the elements present. asu.edu Its key strength in this context is elemental mapping, which displays the spatial distribution of each element across the sample surface. youtube.com This can be used to confirm the uniform distribution of carbon, nitrogen, oxygen, and chlorine throughout the crystalline particles, thereby assessing the homogeneity of the sample and ruling out the presence of significant segregated impurities. nih.gov

Table 3: Representative EDX Elemental Analysis Data for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride

| Element | Theoretical Weight % | Measured Weight % (Hypothetical) |

| Carbon (C) | 43.64% | 43.2 ± 0.5% |

| Hydrogen (H) | 8.79% | Not Detected |

| Chlorine (Cl) | 25.76% | 25.5 ± 0.4% |

| Nitrogen (N) | 10.18% | 10.3 ± 0.4% |

| Oxygen (O) | 11.63% | 11.8 ± 0.3% |

| Note: EDX does not detect Hydrogen. |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic and Electronic Structure

X-ray Absorption Fine Structure (XAFS) refers to the detailed structure observed in the X-ray absorption spectrum of a material. wikipedia.org This technique is a powerful probe for determining the local geometric and/or electronic structure around a specific absorbing atom. researchgate.netchemistryresearches.ir The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while analysis of the EXAFS region can determine the distances, coordination number, and species of the neighboring atoms. researchgate.netnist.gov

In the context of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride, XAFS could be employed to study the local environment of the chloride ion in the solid state. By tuning the X-ray energy to the Cl K-edge, one could probe the interactions between the chloride anion and the surrounding azetidinium cations. This would yield precise information on the Cl···H-N bond distances and the coordination number of the chloride ion, providing a detailed picture of the ionic interactions and hydrogen bonding network that stabilize the crystal lattice. chemistryresearches.ir

Table 4: Potential Structural Parameters from XAFS Analysis of the Chloride Ion Environment

| Parameter | Information Provided |

| Edge Position (XANES) | Confirms the -1 oxidation state of chloride. |

| Coordination Number (EXAFS) | Number of nearest neighboring hydrogen atoms (from N-H). |

| Interatomic Distance (EXAFS) | Precise distance of the Cl⁻···H-N⁺ interaction. |

| Debye-Waller Factor (EXAFS) | Measure of static and thermal disorder in the Cl⁻ environment. |

Chromatographic and Separation Science Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the analysis of synthesized organic molecules, providing robust methods for purity determination, separation of complex mixtures, and quantification. researchgate.net For azetidine compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal analytical tools. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, is particularly effective for assessing the purity of non-volatile compounds like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride. nih.gov A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile/water gradient containing a modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection is commonly performed using a UV detector or, for more definitive identification, a mass spectrometer (LC-MS). Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable alternative for polar compounds that show poor retention in reversed-phase systems. researchgate.net

Gas chromatography is suitable for volatile and thermally stable azetidine derivatives, often requiring derivatization (e.g., silylation) to increase volatility and thermal stability. researchgate.net GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can provide excellent separation efficiency and sensitivity for identifying trace impurities. researchgate.net

Table 5: Illustrative Chromatographic Methods for the Analysis of Azetidine Compounds

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Purpose |

| Reversed-Phase UPLC | Acquity UPLC BEH C18, 1.7 µm | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | PDA, MS | Purity assessment, impurity profiling |

| HILIC | Acquity UPLC BEH Amide, 1.7 µm | A: Acetonitrile w/ 0.1% Formic AcidB: Water w/ 0.1% Formic Acid (Gradient) | ELSD, MS | Analysis of highly polar compounds |

| GC-MS (after derivatization) | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometer | Separation and identification of volatile impurities |

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Sustainable Synthesis Approaches for 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride and its Analogues

Modern synthetic chemistry is placing a growing emphasis on sustainability, aiming to reduce environmental impact through greener processes. For complex molecules like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride and its analogues, this involves rethinking traditional synthetic routes in favor of methods that are more atom-economical, energy-efficient, and utilize less hazardous materials.

A key area of development is the use of continuous flow chemistry . This technology enables the safe and efficient handling of reactive intermediates at temperatures higher than those feasible in traditional batch processing. acs.orgacs.org For instance, the synthesis of 3-substituted azetidines has been successfully demonstrated in flow reactors, which allows for rapid optimization and scale-up while minimizing waste. acs.orgacs.org The use of environmentally responsible solvents, such as cyclopentyl methyl ether (CPME), further enhances the sustainability of these processes. acs.orgacs.org Flow technology has been applied to the generation and functionalization of lithiated four-membered aza-heterocycles, which are precursors to substituted azetidines. acs.orgacs.org

Another sustainable approach is the development of catalytic systems that avoid stoichiometric and often toxic reagents. For example, iron-catalyzed thiol alkylation of azetidin-3-ols provides a mild and efficient route to 3-aryl-3-sulfanyl azetidines. researchgate.net Such methods, which rely on abundant and non-toxic metals, are highly desirable for producing azetidine (B1206935) derivatives with a reduced environmental footprint.

The following table summarizes key aspects of emerging sustainable synthetic methods applicable to azetidine synthesis.

| Method | Key Features | Advantages | Relevant Precursors |

| Continuous Flow Synthesis | Utilizes microreactors, precise control over reaction parameters. acs.orgacs.org | Enhanced safety, scalability, higher temperatures, reduced waste. acs.orgacs.orguniba.it | N-Boc-3-iodoazetidine, 1-azabicyclo[1.1.0]butanes. acs.orgresearchgate.net |

| Green Solvents | Employs solvents like cyclopentyl methyl ether (CPME). acs.orgacs.org | Reduced environmental impact, safer handling. acs.orgacs.org | Lithiated azetidines. acs.org |

| Earth-Abundant Metal Catalysis | Utilizes catalysts like iron (Fe). researchgate.net | Low toxicity, cost-effective, mild reaction conditions. researchgate.net | Azetidin-3-ols. researchgate.net |

Development of Novel Photo- and Electrocatalytic Methods for Azetidine Synthesis and Functionalization

Photo- and electrocatalysis have emerged as powerful tools in organic synthesis, offering mild and highly selective ways to construct and modify complex molecules. nih.govacs.orgresearchgate.net These methods utilize light or electricity to generate reactive radical species under controlled conditions, enabling transformations that are often difficult to achieve with conventional thermal methods. nih.govacs.orgresearchgate.net

Photoredox catalysis , using visible light, has been successfully applied to the functionalization of azetidines. nih.govacs.orgresearchgate.net One notable application is the decarboxylative alkylation of 3-aryl-3-carboxylic acid azetidines. nih.govacs.orgresearchgate.net This process generates tertiary benzylic azetidine radicals that can react with various partners to form 3,3-disubstituted azetidines, a motif of significant interest in medicinal chemistry. researchgate.netnih.govacs.orgdigitellinc.com The strain within the azetidine ring has been shown to influence the reactivity and stability of these radical intermediates, favoring productive reaction pathways. nih.govacs.orgresearchgate.net Additionally, photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce densely substituted azetidines. nih.gov The aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, can also be facilitated by visible light to directly form functionalized azetidines. researchgate.netspringernature.comchemrxiv.org

Electrocatalysis offers another sustainable and efficient avenue for azetidine synthesis. rsc.orgresearchgate.net An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides to access azetidines has been reported. acs.orgorganic-chemistry.org This approach merges cobalt catalysis with electricity to regioselectively generate key carbocationic intermediates that undergo C-N bond formation. acs.orgorganic-chemistry.org Electrochemical methods can replace harsh chemical oxidants and provide precise control over reaction pathways. rsc.org

| Catalytic Method | Energy Source | Key Transformation | Advantages |

| Visible Light Photoredox Catalysis | Visible Light (e.g., Blue LEDs) nih.gov | Decarboxylative Alkylation nih.govacs.orgresearchgate.net, [3+1] Cyclization nih.gov, Aza Paternò-Büchi researchgate.netspringernature.com | Mild conditions, high selectivity, generation of reactive radicals. nih.govacs.orgresearchgate.netnih.gov |

| Electrocatalysis | Electricity | Intramolecular Hydroamination acs.orgorganic-chemistry.org | Avoids chemical oxidants, precise control, regioselectivity. rsc.orgacs.orgorganic-chemistry.org |

Exploration of Bio-Inspired Synthetic Strategies for Azetidine Architectures

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired and biocatalytic strategies aim to harness the efficiency and selectivity of enzymes to perform challenging chemical transformations. The development of "new-to-nature" enzyme activities is a particularly exciting frontier for constructing strained rings like azetidines.

A significant breakthrough is the use of engineered "carbene transferase" enzymes, derived from cytochrome P450, for the enantioselective one-carbon ring expansion of aziridines to form azetidines. researchgate.netthieme-connect.comacs.org This biocatalytic method proceeds via a nih.govrsc.org-Stevens rearrangement, a transformation not readily achieved with high enantioselectivity using traditional chemical catalysts. researchgate.netthieme-connect.comacs.org The enzyme's active site effectively controls the fate of highly reactive aziridinium (B1262131) ylide intermediates, suppressing undesired side reactions and achieving excellent stereocontrol. researchgate.netthieme-connect.com

Another powerful biocatalytic tool is kinetic resolution , which uses enzymes to separate a racemic mixture into its constituent enantiomers. Lipases, for example, have been employed for the kinetic resolution of 4-acetoxy-azetidin-2-one, a key intermediate for many biologically active compounds. nih.govresearchgate.net This chemoenzymatic approach provides access to enantiomerically pure azetidine building blocks. nih.govresearchgate.net These bio-inspired methods offer a greener alternative to traditional synthesis, often operating in aqueous media at ambient temperatures.

Integration of Machine Learning and Artificial Intelligence in Azetidine Reaction Prediction and Design

The convergence of data science and chemistry is revolutionizing how chemical reactions are discovered and optimized. Machine learning (ML) and artificial intelligence (AI) are being increasingly used to predict reaction outcomes, design novel synthetic routes, and identify promising molecular candidates. repec.orgnih.govresearchgate.net

In the context of nitrogen heterocycles like azetidines, ML models can be trained on large datasets of known reactions to predict the yield and product distribution of new transformations. repec.orgnih.gov For instance, Random Forest and gradient boosting regression algorithms have been used to predict the relative contents of nitrogen heterocycles in bio-oil from biomass pyrolysis, demonstrating the potential of ML to handle complex reaction systems. repec.orgnih.govresearchgate.net

While the direct application of ML to a specific molecule like 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride depends on the availability of relevant data, the general approach holds immense promise. AI can help chemists navigate the vast parameter space of a reaction (e.g., catalyst, solvent, temperature) to quickly identify optimal conditions. However, it is crucial to recognize that the performance of these models is highly dependent on the quality and diversity of the training data, and they may sometimes capture literature popularity trends rather than true chemical reactivity. acs.org As more high-quality reaction data becomes available, the predictive power and utility of ML in designing synthetic routes to complex azetidines will undoubtedly grow. rsc.org

Advanced Material Science Applications of Azetidine Derivatives

While azetidines are well-known in medicinal chemistry, their unique structural and electronic properties are also making them attractive building blocks for advanced materials. rsc.orgutwente.nl The strained four-membered ring can impart specific characteristics to polymers and other materials.

Polymers containing azetidinium groups are a key area of research. acs.org The cationic nature of the azetidinium ring makes these polymers suitable for applications such as antimicrobial coatings and non-viral gene transfection agents. rsc.orgutwente.nlacs.orgresearchgate.net Azetidinium-functionalized polytetrahydrofurans, for example, have shown excellent antimicrobial efficacy both in solution and when coated onto surfaces. researchgate.net The reactivity of the azetidinium ring allows it to form covalent bonds with functional groups on surfaces, creating durable, non-leaching antimicrobial materials. researchgate.net Furthermore, azetidinium-based polymers are being explored as finishing agents for textiles and as components in self-curing polyurethane systems. nih.govcore.ac.uk

In the field of photovoltaics, the azetidinium cation has been investigated as a component in hybrid organic-inorganic perovskites for solar cells. rsc.orgrsc.org Computational studies identified azetidinium as a potential cation for creating stable perovskite structures. rsc.orgrsc.org Experimental work has shown that while azetidinium lead iodide itself may not form a classic 3D perovskite, it can be used as an absorber layer in solar cells and can be mixed with other cations, like methylammonium, to improve device performance and reduce hysteresis. rsc.orgrsc.org

The polymerization of azetidine and its derivatives through cationic ring-opening polymerization (CROP) can produce poly(propylenimine) (PPI), a polymer investigated for its potential in CO2 capture applications when impregnated into mesoporous silica. researchgate.netacs.org

| Application Area | Azetidine Derivative | Function/Property |

| Antimicrobial Materials | Azetidinium-functionalized polymers | Cationic groups provide antimicrobial activity; covalent bonding to surfaces. acs.orgresearchgate.net |

| Photovoltaics | Azetidinium lead iodide | Component in perovskite solar cells, improves device performance. rsc.orgrsc.org |

| Polymer Chemistry | Azetidine, N-alkylazetidines | Monomers for ring-opening polymerization to create functional polyamines. rsc.orgutwente.nlresearchgate.net |

| CO2 Capture | Poly(propylenimine) from azetidine | Adsorbent for CO2 when combined with silica. acs.org |

| Coatings & Adhesives | Triazetidine compounds | Latent curing agents for polyurethane dispersions. core.ac.uk |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride?

- Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., sodium ethoxide) and solvents under reflux (70–80°C) to enhance yield . Purification via recrystallization (e.g., using ethanol) improves purity, while monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability. Adjust stoichiometry and reaction time systematically to minimize byproducts.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify azetidine ring substitution patterns and ethanol side-chain integration. Mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection assesses purity (>95%). Cross-reference with FT-IR to identify functional groups (e.g., hydroxyl, ether) and chloride counterion via ion chromatography .

Q. How can researchers mitigate sample degradation during prolonged experiments?

- Methodological Answer : Implement continuous cooling (4°C) during storage and experimental workflows to slow organic compound degradation, as elevated temperatures accelerate matrix changes in azetidine derivatives . Use inert atmospheres (e.g., nitrogen) to prevent oxidation and aliquot samples to minimize repeated freeze-thaw cycles.

Advanced Research Questions

Q. What computational strategies are effective for modeling 2-(3-ethoxyazetidin-3-yl)ethan-1-ol hydrochloride’s interactions?

- Methodological Answer : Employ Discovery Studio or Gaussian for molecular dynamics simulations to study azetidine ring conformational flexibility and hydrogen-bonding propensity. Dock the compound into target receptors (e.g., GPCRs) using AutoDock Vina, prioritizing binding affinity calculations and solvent-accessible surface area (SASA) analysis . Validate predictions with in vitro assays (e.g., SPR or ITC).

Q. How can contradictory spectral data be resolved in structural characterization?

- Methodological Answer : Address discrepancies by:

- Redundancy : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

- Crystallography : Attempt single-crystal X-ray diffraction to resolve ambiguous stereochemistry.

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening in the azetidine ring .

Q. What experimental designs improve generalizability of studies involving this compound?

- Methodological Answer :

- Sample Diversity : Expand synthetic batches using varied starting materials (e.g., alternate azetidine precursors) to assess structural robustness.

- Environmental Controls : Replicate experiments under varying pH, temperature, and ionic strength to simulate biological or environmental conditions .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral or bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.